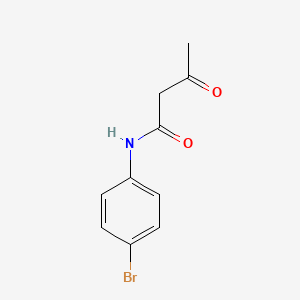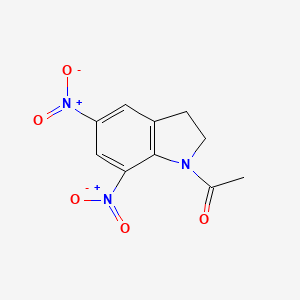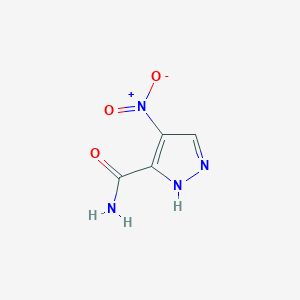
N-(4-溴苯基)-3-氧代丁酰胺
描述
N-(4-Bromophenyl)-3-oxobutanamide is a cysteine-reactive small-molecule fragment used for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Synthesis Analysis
The synthesis of N-(4-Bromophenyl)-3-oxobutanamide involves a reliable one-step process that illustrates the use of coupling constants for the determination of positional relationships, geminal coupling, and correlation spectroscopy (COSY) for the identification of coupled signals .
Molecular Structure Analysis
The molecular structure of N-(4-Bromophenyl)-3-oxobutanamide is represented by the formula C8H8BrNO, with a molecular weight of 214.059 . The IUPAC Standard InChI is InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3, (H,10,11) .
Chemical Reactions Analysis
N-(4-Bromophenyl)-3-oxobutanamide has been involved in Suzuki cross-coupling reactions with various arylboronic acids in moderate to good yields . Both electron-donating and withdrawing functional groups were well tolerated in reaction conditions .
科学研究应用
Antimicrobial Activity
N-(4-Bromophenyl)-3-oxobutanamide: derivatives have been studied for their potential as antimicrobial agents. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species. For instance, certain derivatives have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, and fungal strains like Aspergillus niger and Candida albicans .
Antiproliferative Agents
The same class of compounds has also been evaluated for their antiproliferative properties, particularly against cancer cell lines. Research indicates that some derivatives can act as potent inhibitors of cancer cell growth, with specific activity noted against human breast adenocarcinoma cancer cell lines (MCF7). This suggests a potential application in cancer therapy, targeting specific pathways involved in cell proliferation .
Molecular Docking Studies
Molecular docking studies of N-(4-Bromophenyl)-3-oxobutanamide derivatives have been conducted to understand their interaction with biological targets. These studies help in identifying the binding modes and affinities of these compounds with various receptors, which is crucial for rational drug design. The insights gained from such studies can guide the development of more effective therapeutic agents .
Synthesis of Heterocyclic Compounds
The bromophenyl group in N-(4-Bromophenyl)-3-oxobutanamide makes it a valuable precursor in the synthesis of heterocyclic compounds. Heterocycles, such as thiazoles, are important in medicinal chemistry due to their wide range of biological activities. The ability to synthesize diverse heterocyclic structures from this compound expands its utility in drug discovery and development .
Crystallographic Characterization
N-(4-Bromophenyl)-3-oxobutanamide: and its derivatives are also of interest in crystallography. Detailed crystallographic studies can reveal the molecular conformation, bonding interactions, and overall structure of these compounds. Such information is vital for understanding the physical properties and reactivity, which in turn can influence their biological activity .
Supramolecular Chemistry
The structural features of N-(4-Bromophenyl)-3-oxobutanamide derivatives facilitate the formation of supramolecular structures through non-covalent interactions such as hydrogen bonding and halogen bonding. These interactions are key in the field of crystal engineering, where they are exploited to design new materials with desired properties .
Biological Activity of Metal Derivatives
The thiocarbamate group in related molecules has shown that their metal derivatives, particularly those containing gold, exhibit significant biological activity. These include anti-cancer potential and bactericidal properties. The study of N-(4-Bromophenyl)-3-oxobutanamide could lead to the development of new metal-based drugs with enhanced therapeutic effects .
Design of Novel Chemotypes
N-(4-Bromophenyl)-3-oxobutanamide: is a versatile building block for the design of novel chemotypes. It can be incorporated into various molecular frameworks, leading to the creation of new compounds with potential biological activities. This includes the development of N-acyl-α-amino acids, oxazoles, and other important classes of bioactive molecules .
安全和危害
属性
IUPAC Name |
N-(4-bromophenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOJEVGOXBFZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344689 | |
| Record name | N-(4-Bromophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromophenyl)-3-oxobutanamide | |
CAS RN |
38418-24-5 | |
| Record name | N-(4-Bromophenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)
![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)











